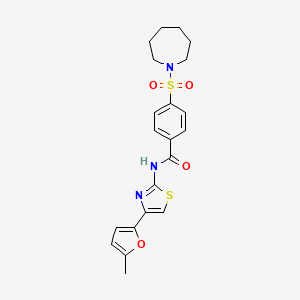

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

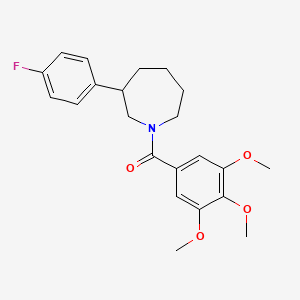

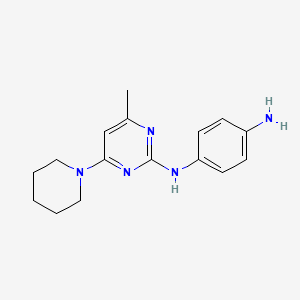

N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C16H21N5 and its molecular weight is 283.379. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

A study by Cortés-García et al. (2016) describes the synthesis of novel compounds structurally similar to anticancer drugs like imatinib, highlighting their potential cytotoxicity and tyrosine-kinase inhibitory properties. The study also investigates the stereoelectronic nature of Schiff bases involved in the reaction mechanism, utilizing density functional theory for molecular electrostatic potential surface analysis (Cortés-García et al., 2016).

Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for the separation of imatinib mesylate and related substances, including N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine derivatives. The study focuses on optimizing separation conditions and enhancing sensitivity for quality control purposes (Lei Ye et al., 2012).

Anticancer Applications

- Patoliya and Kharadi (2013) synthesized a series of compounds from 6-methyl-N'-(4-(pyridine-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with various substituted carboxylic acids, noting compound 8b's significant antimicrobial activity. This research highlights the therapeutic potential of this compound derivatives (Patoliya & Kharadi, 2013).

Material Science and Corrosion Inhibition

- Murmu et al. (2019) explored the corrosion inhibitive performance of Schiff bases derived from this compound on mild steel in acidic conditions. This study combines experimental techniques, density functional theory, and molecular dynamics simulations to understand the impact of stereochemical conformation on corrosion inhibition, revealing the compounds' efficacy as corrosion inhibitors (Murmu et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are tyrosine kinases , specifically the Bcr-Abl tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth and differentiation, and their dysregulation is implicated in several types of cancers .

Mode of Action

The compound interacts with its targets by binding to the inactive form of the Abelson tyrosine kinase domain , which is characteristic of the Bcr-Abl gene . This binding is facilitated through numerous hydrogen bonds , hydrophobic C–H…π , and π…π interactions .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting the activity of Bcr-Abl tyrosine kinases, it can disrupt the signaling pathways that promote cancer cell proliferation and survival . The downstream effects of this disruption can include cell cycle arrest and apoptosis, leading to a reduction in tumor growth .

Pharmacokinetics

As a tyrosine kinase inhibitor, it is likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the bile and urine .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of cancer cell signaling pathways, and induction of cell cycle arrest and apoptosis . These effects can lead to a reduction in tumor growth and potentially contribute to the treatment of cancers associated with Bcr-Abl tyrosine kinases .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play significant roles in the regulation of many cellular processes .

Cellular Effects

As it is used in the synthesis of tyrosine kinase inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its role in the synthesis of tyrosine kinase inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-N-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5/c1-12-11-15(21-9-3-2-4-10-21)20-16(18-12)19-14-7-5-13(17)6-8-14/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNZBTOLGOGQMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)

![N-[1-(2-Bicyclo[2.2.1]heptanyl)ethyl]-2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2359896.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)

![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)

![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B2359904.png)

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)